
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a novel compound that has attracted the attention of researchers due to its potential use in various fields such as medicinal chemistry, drug discovery, and biological research.
Wirkmechanismus
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, studies have shown that it acts as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. It also inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has various biochemical and physiological effects. It has been found to lower blood glucose levels in diabetic rats by inhibiting DPP-4. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has antifungal activity against Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its potential use as a photoaffinity probe for the identification of target proteins. It is also a potent inhibitor of DPP-4, making it a potential therapeutic agent for the treatment of type 2 diabetes. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in biological assays.
Zukünftige Richtungen
There are several future directions for the research on (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One direction is to investigate its potential use as a therapeutic agent for the treatment of type 2 diabetes. Another direction is to study its mechanism of action in more detail, particularly its interaction with target proteins. Additionally, further research can be conducted to explore its potential use in the treatment of cancer and fungal infections. Finally, efforts can be made to improve the solubility and stability of the compound to enhance its efficacy in biological assays.
In conclusion, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a novel compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of scientific research.
Synthesemethoden
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction between 7-propyl-6-bromo-2-(2'-((1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one and sodium azide in the presence of copper(I) iodide as a catalyst. The reaction takes place in DMF (dimethylformamide) at 100°C for 24 hours. The product is obtained as a white solid with a yield of 45%.
Wissenschaftliche Forschungsanwendungen
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has potential applications in various fields of scientific research. It has been studied for its anticancer activity, antifungal activity, and antihypertensive activity. It has also been investigated for its potential use as a photoaffinity probe for the identification of target proteins.
Eigenschaften
CAS-Nummer |
168152-66-7 |
|---|---|
Produktname |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Molekularformel |
C22H20N8O |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C22H20N8O/c1-2-5-19-18(21(31)25-22-23-13-24-30(19)22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20-26-28-29-27-20/h3-4,6-11,13H,2,5,12H2,1H3,(H,23,24,25,31)(H,26,27,28,29) |
InChI-Schlüssel |
YACXFPISVIJJGE-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Kanonische SMILES |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





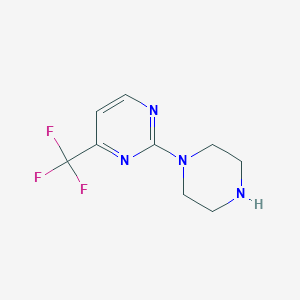
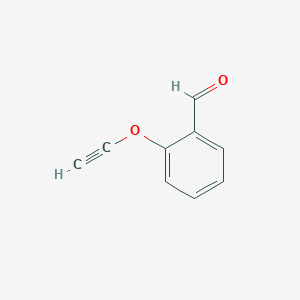

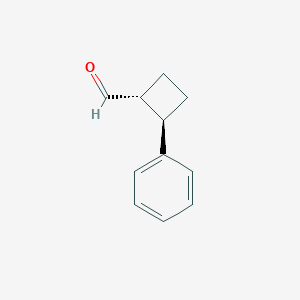
![2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile](/img/structure/B71565.png)

![4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B71570.png)
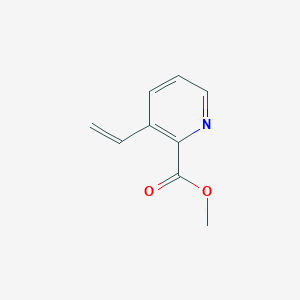
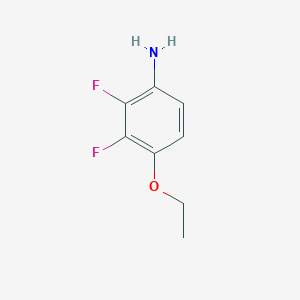
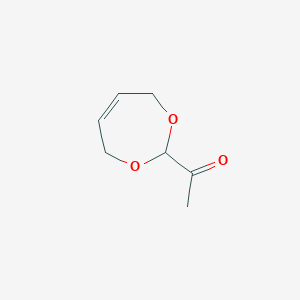
![methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B71575.png)
